molecular formula C25H27NO4 B1201045 Ancistrocladidine CAS No. 52659-52-6

Ancistrocladidine

Cat. No. B1201045
CAS RN: 52659-52-6
M. Wt: 405.5 g/mol
InChI Key: CESMSNGGFQBVOV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrocladidine is a natural product found in Ancistrocladus heyneanus, Dioncophyllum thollonii, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ancistrocladidine, a naphthylisoquinoline alkaloid, has been successfully synthesized. The synthesis is notable for overcoming the challenge of creating a highly hindered biaryl linkage, which is a key feature of its structure (Bungard & Morris, 2002).

Biological Activity

  • The compound, along with other similar alkaloids, has been evaluated for its biological activity against pathogens causing diseases like malaria tropica, leishmaniasis, Chagas' disease, and African sleeping sickness. These studies are crucial in exploring potential medicinal applications of these compounds (Bringmann et al., 2004).

Advances in Synthetic Techniques

  • The achievement of the first total synthesis of ancistrocladidine marks a significant milestone in the field of organic chemistry. This accomplishment opens up opportunities for further research and potential pharmaceutical applications (Bungard & Morris, 2002).

Isolation from Natural Sources

  • Ancistrocladidine has been isolated from various plant sources, contributing to our understanding of plant alkaloids and their potential uses. This work is fundamental for natural product chemistry and pharmacognosy research (Bringmann et al., 2004).

Pharmaceutical Potential

  • The exploration of ancistrocladidine's pharmaceutical potential, particularly its activity against various tropical diseases, is an area of ongoing research. This has implications for drug discovery and the development of new treatments for these diseases (Bringmann et al., 2016).

Novel Analogues and Derivatives

  • Research has also focused on synthesizing novel analogues and derivatives of ancistrocladidine. This not only contributes to the body of knowledge regarding the compound but also helps in identifying new compounds with potentially improved efficacy or reduced toxicity (Bringmann et al., 2010).

properties

CAS RN

52659-52-6

Product Name

Ancistrocladidine

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)22(16)24(27)20(13)23-19(29-5)12-17-11-14(2)26-15(3)21(17)25(23)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1

InChI Key

CESMSNGGFQBVOV-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

SMILES

CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

synonyms

ancistrocladidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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